molecular formula C12H18OS B15226938 1-(3-(Isobutylthio)phenyl)ethanol

1-(3-(Isobutylthio)phenyl)ethanol

Cat. No.: B15226938
M. Wt: 210.34 g/mol
InChI Key: WUMIMPLEBCZWGV-UHFFFAOYSA-N
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Description

1-(3-(Isobutylthio)phenyl)ethanol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with an isobutylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Isobutylthio)phenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-(isobutylthio)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Isobutylthio)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(isobutylthio)benzaldehyde, while reduction could produce various alcohol derivatives.

Scientific Research Applications

1-(3-(Isobutylthio)phenyl)ethanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylthio)phenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring and isobutylthio group may interact with hydrophobic regions of proteins or other macromolecules, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Isobutylthio)phenyl)ethanol: Similar structure but with the isobutylthio group at the para position.

    1-(3-(Methylthio)phenyl)ethanol: Similar structure but with a methylthio group instead of an isobutylthio group.

    1-(3-(Ethylthio)phenyl)ethanol: Similar structure but with an ethylthio group instead of an isobutylthio group.

Uniqueness

1-(3-(Isobutylthio)phenyl)ethanol is unique due to the presence of the isobutylthio group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H18OS

Molecular Weight

210.34 g/mol

IUPAC Name

1-[3-(2-methylpropylsulfanyl)phenyl]ethanol

InChI

InChI=1S/C12H18OS/c1-9(2)8-14-12-6-4-5-11(7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3

InChI Key

WUMIMPLEBCZWGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CC=CC(=C1)C(C)O

Origin of Product

United States

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